3-Phenyl-1-azaspiro[4.5]decane hydrochloride
Description
Historical Context of Spirocyclic Compounds in Organic Chemistry
The foundational understanding of spirocyclic compounds traces back to the pioneering work of Adolf von Baeyer in 1900, who first discussed the nomenclature for spiro compounds and introduced the systematic naming conventions that remain influential today. Von Baeyer's early investigations established the fundamental principle that spiro compounds are distinguished by having at least two molecular rings sharing one common atom, with the connecting atom designated as the spiroatom. This early recognition of the unique structural characteristics of spirocyclic systems laid the groundwork for subsequent decades of research into their synthesis, properties, and applications.
The historical development of spirocyclic chemistry gained significant momentum with the discovery of naturally occurring spiro compounds. One of the earliest isolated spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner. However, structural elucidation proved challenging, as the compound's structure was initially believed to be hydroazulenic rather than a spiro[4.5]decane system, an error that was only rectified through total synthesis by Marshall and colleagues in 1968. This historical example illustrates the complexity inherent in spirocyclic structure determination and the critical role that synthetic chemistry has played in advancing understanding of these systems.
The nomenclature system established by von Baeyer was later expanded by Radulescu, who extended the naming conventions to include spiro-fused ring systems and recognized the need to name each ring individually while specifying spiro-fusion details. The Chemical Society subsequently introduced additional methods for naming spiro compounds, which were eventually incorporated into International Union of Pure and Applied Chemistry rules. The systematic nomenclature follows the format where the prefix "spiro" is followed by square brackets containing the number of atoms in the smaller ring, then the number of atoms in the larger ring, separated by a period, excluding the spiroatom itself.
The mid-twentieth century witnessed significant advances in understanding the conformational properties of spirocyclic systems. Research revealed that spiro compounds possess naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding while producing diverse three-dimensional shapes. The perpendicular arrangement of rings in spiro compounds results in suppression of molecular interactions of π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent compounds.
Significance of Azaspiro Architectures in Medicinal Chemistry
Azaspiro architectures have emerged as particularly valuable scaffolds in medicinal chemistry due to their unique combination of structural rigidity and three-dimensional diversity. The incorporation of nitrogen atoms into spirocyclic frameworks provides additional sites for hydrogen bonding interactions and modulates the physicochemical properties of the resulting compounds. These nitrogen-containing spirocycles have been demonstrated to serve as effective bioisosteres for traditional heterocyclic systems, offering advantages in terms of metabolic stability, selectivity, and pharmacokinetic profiles.
Recent research has established that azaspiro[3.3]heptanes represent promising alternatives to piperidine-containing compounds in drug discovery applications. The thermal [2+2] cycloaddition between endocyclic alkenes and specialized isocyanate reagents has been developed as a key synthetic approach for constructing these spirocyclic β-lactams, which can subsequently be reduced to produce azaspiro[3.3]heptane derivatives. The incorporation of azaspiro[3.3]heptane cores into established pharmaceutical agents, such as the anesthetic drug bupivacaine, has resulted in new patent-free analogues with maintained biological activity.
The medicinal chemistry significance of azaspiro architectures extends to their role as scaffolds for diverse therapeutic applications. Azaspiro[3.3]heptanes have been characterized as building blocks for medicinal chemistry, with straightforward synthetic access to previously unreported substituted, heterocyclic spiro[3.3]heptanes. These spirocyclic systems serve as alternatives to 1,3-heteroatom-substituted cyclohexanes, which are otherwise insufficiently stable for practical use in drug discovery programs. Conformational analysis based on X-ray crystallographic structures has provided detailed insights into the three-dimensional arrangements of these compounds, supporting their utility in structure-based drug design approaches.
The development of 4-azaspiro[2.3]hexane derivatives has further expanded the repertoire of azaspiro scaffolds available for medicinal chemistry applications. These compounds have been proposed as promising piperidine isosteres, with synthetic protocols enabling multigram-scale preparation through Tebbe olefination of N-Boc-protected 2-azetidinone followed by cyclopropanation reactions. Physicochemical characterization of these derivatives, including basicity and lipophilicity measurements, X-ray diffraction studies, and exit vector plot analysis, has demonstrated their potential for isosteric replacements in drug discovery programs.
| Azaspiro Scaffold Type | Ring System | Bioisostere Target | Key Applications |
|---|---|---|---|
| Azaspiro[3.3]heptane | [3.3] | Piperidine | Anesthetic analogues |
| Azaspiro[2.3]hexane | [2.3] | Piperidine | Drug discovery scaffolds |
| Azaspiro[4.5]decane | [4.5] | Various heterocycles | Receptor antagonists |
Rationale for Studying 3-Phenyl-1-azaspiro[4.5]decane Derivatives
The specific focus on 3-Phenyl-1-azaspiro[4.5]decane derivatives, particularly the hydrochloride salt form, is motivated by several compelling factors that underscore their potential significance in both synthetic organic chemistry and pharmaceutical research. The molecular architecture of this compound combines the three-dimensional rigidity of the spirocyclic framework with the electronic and steric properties imparted by the phenyl substituent at the 3-position. This structural combination provides a unique platform for investigating structure-activity relationships and developing novel therapeutic agents.
The compound 3-Phenyl-1-azaspiro[4.5]decane hydrochloride, with Chemical Abstracts Service registry number 2204053-71-2, represents a well-defined chemical entity with specific physicochemical properties that facilitate both synthetic manipulation and biological evaluation. The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological studies and potential pharmaceutical formulations. The molecular weight of 251.79 grams per mole and molecular formula C15H22ClN provide a framework that balances molecular complexity with drug-like properties.
Synthetic accessibility represents another crucial factor driving research interest in 3-Phenyl-1-azaspiro[4.5]decane derivatives. The spirocyclic core can be prepared through established dialkylation methodologies involving activated carbon centers and appropriate dihalide reagents. Alternative synthetic approaches include rearrangement reactions, such as the pinacol-pinacolone rearrangement, which has been employed in the preparation of related spiro[4.5]decane systems. The availability of multiple synthetic routes ensures that sufficient quantities of material can be obtained for comprehensive biological evaluation and structure-activity relationship studies.
The conformational properties of 3-Phenyl-1-azaspiro[4.5]decane derivatives make them particularly attractive for medicinal chemistry applications. The spiro[4.5]decane framework provides a rigid three-dimensional structure that can effectively project substituents into defined regions of space, potentially enhancing selectivity for specific biological targets. Research on related 1,8-diazaspiro[4.5]decane scaffolds has demonstrated successful approaches to scaffold synthesis using bromine-mediated 5-endo cyclization reactions under acidic conditions. These methodologies have established precedent for the preparation of complex azaspiro[4.5]decane systems on multi-gram scales suitable for drug discovery applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H22ClN | |
| Molecular Weight | 251.79 g/mol | |
| Chemical Abstracts Service Number | 2204053-71-2 | |
| Salt Form | Hydrochloride | |
| Ring System | Spiro[4.5]decane |
The pharmaceutical relevance of spirocyclic scaffolds in general, and azaspiro[4.5]decane systems specifically, has been demonstrated through the development of various bioactive compounds targeting different therapeutic areas. Research into spiro-oxetanes as potential scaffolds for drug discovery has revealed that three-dimensional and lead-like properties can be achieved through selective C-H insertion reactions of metallocarbenes. The conversion of 1-oxa-7-azaspirononane scaffolds into functionalized derivatives has illustrated the versatility of spirocyclic systems for medicinal chemistry applications.
The rationale for investigating 3-Phenyl-1-azaspiro[4.5]decane derivatives is further strengthened by precedent from related spirocyclic compounds that have demonstrated biological activity. The development of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane systems as neurokinin-1 receptor antagonist precursors has established the therapeutic potential of phenyl-substituted spirocyclic frameworks. Stereocontrolled syntheses of both epimers of these compounds have been achieved, enabling detailed structure-activity relationship studies and optimization of biological properties.
Properties
IUPAC Name |
3-phenyl-1-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(16-12-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSMFMBAFLLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
One common method to prepare azaspiro compounds involves reductive amination of cyclic ketones or aldehydes with amines, followed by intramolecular cyclization to form the spiro ring. For 3-Phenyl-1-azaspiro[4.5]decane, the phenyl group is introduced via a suitable precursor such as a phenyl-substituted aldehyde or ketone.
- Reagents: Reducing agents such as sodium cyanoborohydride, sodium borohydride, or sodium triacetoxyborohydride are used for reductive amination.
- Solvents: Non-protic solvents like dichloromethane are preferred to avoid side reactions.
- Catalysts: Titanium-based reagents such as titanium tetraisopropoxide or titanium chloro-tri-isopropoxide may be employed to facilitate cyclization or reduction steps.
- Process: The amine reacts with the carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. Subsequent intramolecular cyclization forms the azaspiro ring system.
This methodology is supported by patent WO2008092888A1, which details similar spirocyclic amine syntheses using reductive amination and cyclization techniques.
Multi-Step Synthesis Using Protected Intermediates
Advanced synthetic routes may involve protecting groups and sequential transformations:
- Starting from substituted intermediates, such as nitro or N-oxide derivatives, reduction steps convert these to amines.
- Protection of amino groups (e.g., with trifluoroacetyl or carbobenzyloxy groups) allows selective functional group manipulations.
- Deprotection and further cyclization yield the azaspiro compound.
- Functional group interconversions, such as mesylation, bromination, or elimination, may be used to fine-tune the ring structure or substituents.
An example includes the asymmetric total synthesis strategies for azaspiro skeletons, where nitro groups are reduced to amines using Ni2B-hydrazine, followed by NaBH4 and TiCl3 reductions, N-acylation, and deprotection steps to build the azaspiro scaffold.
Salt Formation
The final step to obtain this compound involves treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and crystallinity.
Representative Synthesis Example (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive amination | Phenyl-substituted aldehyde + amine, NaBH3CN, DCM | Formation of phenyl-substituted amine intermediate |
| 2 | Cyclization | Titanium tetraisopropoxide or TiCl3, non-protic solvent | Formation of azaspiro ring system |
| 3 | Protection/Deprotection | TFA for N-acylation; removal of protecting groups | Functional group manipulation |
| 4 | Salt formation | Treatment with HCl in suitable solvent | This compound salt |
This sequence aligns with the organic synthesis techniques described in patent WO2008092888A1 and asymmetric synthesis literature.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Phenyl-substituted aldehydes or ketones, amines |
| Key reagents | Sodium cyanoborohydride, sodium borohydride, Ti(OiPr)4, TiCl3 |
| Solvents | Dichloromethane, methanol, non-protic solvents |
| Reaction conditions | Room temperature to reflux, inert atmosphere |
| Protection groups | Trifluoroacetyl, carbobenzyloxy (Cbz), TBDPS |
| Salt formation | Hydrochloric acid treatment |
| Typical yields | 50-80% (varies with step and purification) |
| Purification methods | Extraction, recrystallization, chromatography |
Research Findings and Notes
- The use of reductive amination with sodium cyanoborohydride is favored for its mildness and selectivity in forming the azaspiro amine without over-reduction.
- Titanium-based reagents assist in cyclization and reduction steps, improving yields and stereoselectivity.
- Protection and deprotection strategies are critical for handling multifunctional intermediates, especially in asymmetric synthesis routes.
- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of azaspiro compounds, including 3-phenyl-1-azaspiro[4.5]decane hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown EC50 values in the low micromolar range against specific cancer types, suggesting potential as therapeutic agents in oncology .
Neuropharmacological Applications
The compound has been explored for its effects on central nervous system disorders. Studies indicate that azaspiro compounds can modulate neurotransmitter systems, which may benefit conditions such as anxiety, depression, and neurodegenerative diseases . The mechanism often involves receptor modulation, particularly affecting adrenergic and cholinergic pathways .
Antimicrobial Properties
Recent investigations highlight the antimicrobial potential of spirocyclic compounds. This compound is being studied for its ability to inhibit the growth of various pathogens, which could lead to new antibiotic therapies .
Metabolic Disorders
The compound has also been evaluated in the context of metabolic diseases such as obesity and diabetes. Its ability to modulate metabolic pathways makes it a candidate for further research into treatments for these prevalent conditions .
Material Science
Synthesis of Novel Materials
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecular architectures. Its unique structural properties allow it to be integrated into polymers and other materials, potentially enhancing their functional characteristics .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Research
In a study published in Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The results demonstrated promising activity with some derivatives showing enhanced potency compared to existing chemotherapeutics .
Case Study 2: Neuropharmacological Effects
A study published in Pharmacology Reports investigated the effects of azaspiro compounds on anxiety-like behaviors in animal models. The findings suggested that these compounds could reduce anxiety levels significantly compared to control groups, indicating their potential as anxiolytic agents .
Mechanism of Action
3-Phenyl-1-azaspiro[4.5]decane hydrochloride can be compared with other similar compounds, such as 3-Phenyl-2-azaspiro[4.5]decane hydrochloride and 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride. While these compounds share structural similarities, their unique substituents and functional groups result in different chemical and biological properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-phenyl-1-azaspiro[4.5]decane hydrochloride with structurally related spirocyclic compounds:
Key Observations:
- Heteroatom Diversity : Compounds with oxygen (e.g., 1-oxa-8-azaspiro[4.5]decane HCl) or sulfur (e.g., 2-thia-7-azaspiro[4.5]decane HCl) exhibit altered polarity and hydrogen-bonding capacity compared to nitrogen-only analogs .
- Pharmacological Relevance : Diazaspiro systems (e.g., 4-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl) are often explored for enzyme inhibition, while sulfur-containing variants may target redox-active proteins .
Pharmacological Potential
While direct activity data for 3-phenyl-1-azaspiro[4.5]decane HCl are lacking, related compounds highlight trends:
- Aromatic Substitution : Phenyl-containing spiro compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane derivatives) are frequently investigated for receptor binding, suggesting the target may have affinity for serotonin or dopamine receptors .
- Heteroatom Influence : Oxygen-free analogs (e.g., 1-azaspiro[4.5]decane HCl) may exhibit better blood-brain barrier penetration than oxygenated variants, enhancing CNS targeting .
Biological Activity
3-Phenyl-1-azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure with a nitrogen atom integrated into the spiro center, contributing to its distinctive chemical behavior. The presence of a phenyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its modulation of neurotransmitter receptors, particularly the GABA (A) receptors. This interaction is believed to underpin its anticonvulsant properties, which have been demonstrated in various experimental models .
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant effects. For instance, studies have shown that certain derivatives can effectively inhibit seizures in animal models through their action on sodium channels and GABAergic systems .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | EC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | GABA (A) receptor modulation |
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia...) | 5.5 | Antiviral activity |
| 1-thia-4-azaspiro[4.5]decan-3-one | TBD | Antiviral activity |
Antimicrobial Activity
In addition to its anticonvulsant properties, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of the spirocyclic structure possess significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound Name | Microorganism | Sensitivity Level |
|---|---|---|
| This compound | E. coli | Highly Sensitive |
| 2-Arylidine derivatives | S. aureus | Moderately Sensitive |
| 1-thia derivatives | Candida albicans | Slightly Sensitive |
Case Studies and Research Findings
Recent studies have highlighted the versatility of the azaspiro structure in drug development:
- Antiviral Potential : A series of compounds based on the azaspiro framework demonstrated promising antiviral activity against human coronaviruses and influenza viruses, suggesting that modifications to the core structure can enhance efficacy against viral pathogens .
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of azaspiro compounds revealed that specific substitutions significantly impacted their biological activities, particularly in terms of anticonvulsant and antimicrobial properties .
Q & A
Q. What are the recommended synthetic routes for 3-Phenyl-1-azaspiro[4.5]decane hydrochloride?
- Methodological Answer : Synthesis of spirocyclic compounds like this compound typically involves:
- Cyclocondensation : Combining phenyl-substituted amines with carbonyl-containing precursors under acidic or basic conditions to form the spirocyclic core .
- Nucleophilic Substitution : Introducing functional groups (e.g., phenyl rings) via SN2 reactions with halide intermediates .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to attach aryl groups selectively .
Purification : Use column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (solvents: ethanol or acetone) to isolate high-purity product .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., sp³ carbons in the decane ring at δ ~1.5–2.5 ppm) and phenyl protons (δ ~7.2–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) confirm spirocyclic geometry .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- X-ray Crystallography : Determine absolute configuration and bond angles for the spiro center .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z calculated for C₁₅H₂₀ClN) .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of 3-Phenyl-1-azaspiro[4.5]decane derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity .
- MD Simulations : Assess conformational flexibility of the spirocyclic core in solvent or protein-binding pockets .
Q. How should researchers resolve contradictions in pharmacological data for spirocyclic compounds?
- Methodological Answer :
- Orthogonal Assays : Validate activity using diverse methods (e.g., enzymatic inhibition + cell viability assays) to rule out assay-specific artifacts .
- Dose-Response Studies : Confirm EC₅₀/IC₅₀ consistency across multiple replicates .
- Purity Analysis : Use HPLC (>95% purity) to exclude impurities as confounding factors .
- Structural Analog Testing : Compare activity of derivatives to identify critical pharmacophores .
Safety and Handling
Q. What are the safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Disposal : Contract licensed waste management services for incineration or chemical neutralization .
Biological Evaluation
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of spirocyclic compounds?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing substituents) to enhance target binding .
- Stereochemical Analysis : Test enantiomers (via chiral HPLC separation) to identify active configurations .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 models) to prioritize lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
